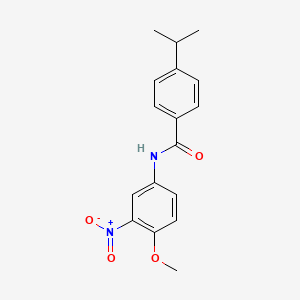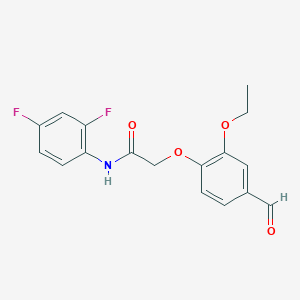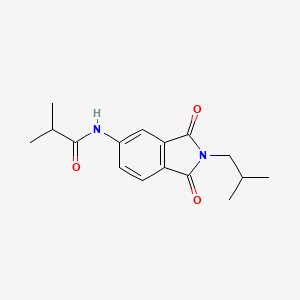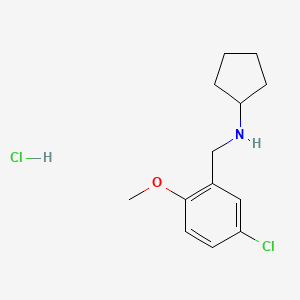![molecular formula C13H16ClN3O3 B4400022 1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4400022.png)
1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride
Descripción general
Descripción
1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride, also known as SB-203580, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a signaling molecule that plays a crucial role in various cellular processes, including inflammation, apoptosis, and stress response. SB-203580 has been shown to have significant effects on a wide range of biological systems, making it a valuable tool for researchers in many fields.
Mecanismo De Acción
1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride works by inhibiting the activity of p38 MAPK, a signaling molecule that plays a crucial role in various cellular processes. By inhibiting the activity of p38 MAPK, this compound can block the downstream effects of this molecule, leading to a wide range of biological effects.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on various biological systems. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and to reduce the activation of immune cells, such as macrophages and T cells. This compound has also been shown to have anti-apoptotic effects, protecting cells from stress-induced cell death. In addition, this compound has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride has several advantages as a research tool. This compound is a potent and specific inhibitor of p38 MAPK, making it a valuable tool for studying the role of this molecule in various biological processes. This compound is also relatively easy to synthesize, making it readily available to researchers. However, there are also limitations to using this compound in lab experiments. This compound can have off-target effects, inhibiting other kinases in addition to p38 MAPK. In addition, the effects of this compound can be highly dependent on the experimental conditions, making it important to carefully design experiments to ensure accurate results.
Direcciones Futuras
There are several future directions for research on 1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride. One area of interest is the role of p38 MAPK in cancer, where this molecule has been shown to play a role in tumor growth and metastasis. This compound may be a valuable tool for developing new cancer therapies that target p38 MAPK. Another area of interest is the role of p38 MAPK in neurodegenerative disorders, where this molecule has been implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's. This compound may be a valuable tool for developing new treatments for these disorders. Finally, there is interest in developing new p38 MAPK inhibitors that have improved specificity and fewer off-target effects, which could lead to more accurate and reliable research results.
Aplicaciones Científicas De Investigación
1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride has been widely used in scientific research to study the role of p38 MAPK in various biological processes. This compound has been shown to have significant effects on inflammation, apoptosis, and stress response, making it a valuable tool for researchers in many fields. This compound has been used to investigate the role of p38 MAPK in cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[3-(5-methyl-2-nitrophenoxy)propyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.ClH/c1-11-3-4-12(16(17)18)13(9-11)19-8-2-6-15-7-5-14-10-15;/h3-5,7,9-10H,2,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFCHEFTGCJGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399955.png)
![1-[2-(2-methoxy-4-propylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4399961.png)
![4-{3-[(1-chloro-2-naphthyl)oxy]propyl}morpholine hydrochloride](/img/structure/B4399967.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4399978.png)


![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B4399994.png)

![4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4400010.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4400028.png)
![3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400030.png)
![1-methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4400036.png)
![1-(2-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4400044.png)
